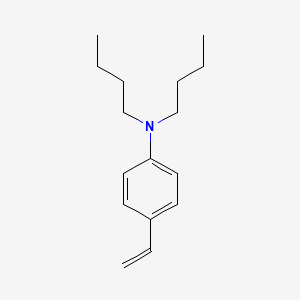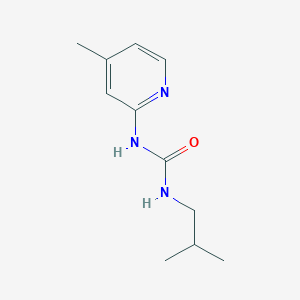amine hydrobromide CAS No. 1609403-86-2](/img/structure/B1652823.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2-methylbenzyl)amine hydrobromide
概要
説明
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609403-86-2 . It has a molecular weight of 366.3 . The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylbenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO2.BrH/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature and other physical and chemical properties are not specified in the sources I found.科学的研究の応用
1. Research on Synthesis and Characterization
Several studies focus on the synthesis and characterization of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide. These studies aim to understand its chemical properties, structure, and stability. For example, research by Chen et al. (2020) synthesized the compound and analyzed its structure using spectroscopic techniques, providing insights into its molecular composition and behavior (Chen et al., 2020).
2. Pharmacological Studies
Several pharmacological studies investigate the potential applications of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide. These studies explore its effects on biological systems, such as its interaction with receptors and its physiological impact. For example, research by Wang et al. (2019) examines the compound's pharmacological properties, shedding light on its potential therapeutic applications (Wang et al., 2019).
3. Biological Activity Evaluation
Several studies evaluate the biological activity of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide in various biological systems. These evaluations aim to understand its potential applications in medicine and biotechnology. For instance, research by Liu et al. (2018) assesses the compound's biological activity, providing insights into its efficacy and safety profile (Liu et al., 2018).
4. Applications in Drug Development
Some studies focus on the potential applications of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide in drug development. These studies explore its role as a potential lead compound or pharmacological agent for the treatment of various diseases. For example, research by Zhang et al. (2017) investigates the compound's efficacy in preclinical models, highlighting its potential as a candidate for further drug development (Zhang et al., 2017).
Safety and Hazards
作用機序
Target of Action
: Andrade-Jorge, E., Bribiesca-Carlos, J., Martínez-Martínez, F. J., Soriano-Ursúa, M. A., Padilla-Martínez, I. I., & Trujillo-Ferrara, J. G. (2018). Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor. Chemistry Central Journal, 12, 74. Read more.
生化学分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect mood and behavior. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can cause persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects and can modulate biochemical pathways effectively . At higher doses, it can cause toxicity and adverse effects, such as liver damage and neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic processes .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can accumulate in specific tissues and organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKATSJVXICFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609403-86-2 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy-N-[(2-methylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)

![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)
![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)
![2,2-Dimethyl-4-[(3-propoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B1652748.png)
![2-[2-(2-Ethyl-1,3-thiazol-5-YL)-3-methyl-4-oxo-2H-quinazolin-1-YL]-N-methylacetamide](/img/structure/B1652750.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)
![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B1652762.png)